molecular formula C7H12O2 B14495201 Ethanone, 1-(2-propyloxiranyl)- CAS No. 63759-38-6

Ethanone, 1-(2-propyloxiranyl)-

Cat. No.: B14495201
CAS No.: 63759-38-6
M. Wt: 128.17 g/mol
InChI Key: BCLWMXWJSISZSY-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-propyloxiranyl)-, also known by its molecular formula C7H12O2 , is an organic compound that belongs to the class of oxiranes. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a ketone group. It is a versatile compound with significant applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-propyloxiranyl)- typically involves the reaction of a suitable epoxide with a ketone precursor under controlled conditions. One common method involves the use of epichlorohydrin and acetone in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2-propyloxiranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethanone, 1-(2-propyloxiranyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-propyloxiranyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

  • Ethanone, 1-(2-furanyl)-
  • Ethanone, 1-(2,5-dihydroxyphenyl)-
  • Ethanone, 1-(6-methoxy-2-naphthalenyl)-

Comparison: Ethanone, 1-(2-propyloxiranyl)- is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other ketones. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

CAS No.

63759-38-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-propyloxiran-2-yl)ethanone

InChI

InChI=1S/C7H12O2/c1-3-4-7(5-9-7)6(2)8/h3-5H2,1-2H3

InChI Key

BCLWMXWJSISZSY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CO1)C(=O)C

Origin of Product

United States

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